Dicentrine hydrochloride
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Overview
Description
Dicentrine hydrochloride is an aporphinic alkaloid derived from various plant species, particularly those in the Lauraceae family, such as Lindera megaphylla . This compound has garnered attention due to its diverse pharmacological properties, including antinociceptive and potential anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dicentrine hydrochloride typically involves the following steps:
Formation of the Aporphine Skeleton: This is achieved through a series of cyclization reactions starting from simple aromatic precursors.
Methoxylation: Introduction of methoxy groups at specific positions on the aromatic rings.
Hydrochloride Formation: The final step involves the conversion of dicentrine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve:
Extraction from Natural Sources: Plants like Lindera megaphylla are harvested, and dicentrine is extracted using solvents.
Chemical Synthesis: Large-scale chemical synthesis following the steps mentioned above, optimized for yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly involving the methoxy groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or alkylated dicentrine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its antinociceptive properties, which could make it a candidate for pain management therapies.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the production of other bioactive compounds.
Mechanism of Action
Dicentrine hydrochloride exerts its effects through several mechanisms:
Comparison with Similar Compounds
Boldine: Another aporphinic alkaloid with similar pharmacological properties.
Glaucine: Known for its anti-inflammatory and antitussive effects.
Nuciferine: Exhibits antipsychotic and anti-inflammatory activities.
Uniqueness of Dicentrine Hydrochloride: this compound is unique due to its specific combination of antinociceptive and potential anti-tumor activities, which are not commonly found together in other aporphinic alkaloids. Its ability to act on TRPA1 channels also distinguishes it from other similar compounds .
Properties
CAS No. |
5742-03-0 |
---|---|
Molecular Formula |
C20H22ClNO4 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene;hydrochloride |
InChI |
InChI=1S/C20H21NO4.ClH/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19;/h7-9,14H,4-6,10H2,1-3H3;1H/t14-;/m0./s1 |
InChI Key |
KEPNLLUUOISJKZ-UQKRIMTDSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3.Cl |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3.Cl |
Origin of Product |
United States |
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